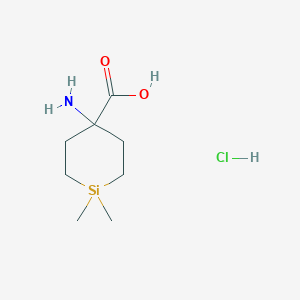

4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H17NO2Si·HCl. It is known for its unique structure, which includes a silicon atom bonded to an amino group and a carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive properties.

Métodos De Preparación

The synthesis of 4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride typically involves the following steps:

Synthetic Routes:

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of specialized equipment to handle the reactive intermediates and ensure safety during the synthesis process.

Análisis De Reacciones Químicas

4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve specific temperatures and pH levels to optimize the yield.

Major Products: The reactions can yield a variety of products depending on the reagents and conditions used, including silane derivatives and amino acid analogs.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its role as a building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have been shown to exhibit antimicrobial properties when incorporated into peptide sequences, potentially leading to new antibiotic agents .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures can increase helical stability in peptides, which correlates with enhanced antimicrobial activity. The introduction of 4-amino derivatives into peptide sequences has been linked to improved resistance against digestive enzymes and increased efficacy against bacterial strains .

Case Study: Antimicrobial Peptide Derivatives

A study designed and synthesized derivatives based on a known antimicrobial peptide by substituting lysine residues with 4-amino derivatives. The results indicated a significant increase in both antimicrobial activity and structural stability .

Material Science

In material science, the compound has potential applications in the development of silane-based materials. Silanes are known for their ability to enhance adhesion properties in coatings and composites, making them valuable in the automotive and aerospace industries.

Table 1: Comparison of Silane Compounds in Material Applications

| Compound | Application Area | Key Properties |

|---|---|---|

| 4-Amino-1,1-dimethylsilinane | Coatings | Enhances adhesion and durability |

| Trimethoxy silane | Adhesives | Improves bonding strength |

| Vinyltriethoxysilane | Sealants | Increases flexibility |

Biochemical Applications

The compound's amino group allows it to participate in various biochemical reactions, making it useful as a reagent in organic synthesis and biochemical assays.

Case Study: Use as a Reagent

In biochemical assays, the compound has been utilized to modify proteins or peptides, enhancing their solubility and stability under physiological conditions. This property is particularly beneficial for drug formulation processes where solubility is a critical factor .

Mecanismo De Acción

The mechanism of action of 4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride involves its interaction with molecular targets through its amino and carboxylic acid groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The silicon atom in the compound also plays a role in its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

When compared to similar compounds, 4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride stands out due to its unique silicon-containing structure. Similar compounds include:

4-Amino-1,1-dimethylsilinane-4-carboxylic acid: Without the hydrochloride group, this compound has different solubility and reactivity properties.

Dimethylsilane derivatives: These compounds share the silicon backbone but differ in their functional groups, leading to varied applications and reactivities.

Actividad Biológica

4-Amino-1,1-dimethylsilinane-4-carboxylic acid; hydrochloride is a compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by its unique silinane structure, which contributes to its biological activity. Its molecular formula is C6H12ClN1O2, and it features an amino group, a carboxylic acid group, and a dimethylsilinane moiety.

Anticancer Activity

Recent studies have indicated that derivatives of amino acids similar to 4-Amino-1,1-dimethylsilinane-4-carboxylic acid exhibit significant anticancer properties. For instance, compounds in the related thiazolidine-4-carboxylic acid amide series have shown potent antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The mechanism involves inducing apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways .

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| 1a | Leukemia | 0.12 | Apoptosis induction |

| 1b | Colon | 10.9 | Cell cycle arrest |

Hepatitis C Virus (HCV) Inhibition

Another area of research focuses on the inhibition of HCV replication. Compounds with similar structural features to 4-Amino-1,1-dimethylsilinane have been identified as potent inhibitors of HCV assembly and release. These compounds act synergistically with existing antiviral drugs, enhancing their efficacy against HCV .

The biological activity of 4-Amino-1,1-dimethylsilinane-4-carboxylic acid; hydrochloride can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and other apoptotic factors.

- Inhibition of Viral Assembly : It disrupts the assembly process of HCV by interfering with viral proteins necessary for replication.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Melanoma Treatment : A study involving a derivative similar to 4-Amino-1,1-dimethylsilinane demonstrated a significant reduction in tumor size in preclinical models of melanoma. The study highlighted the compound's ability to selectively target cancerous cells while sparing normal cells .

- HCV Infection : In vitro studies showed that compounds derived from the same scaffold effectively reduced HCV replication rates by over 80% at non-toxic concentrations, suggesting a promising avenue for developing new antiviral therapies .

Propiedades

IUPAC Name |

4-amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2Si.ClH/c1-12(2)5-3-8(9,4-6-12)7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNJEMKORQCCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(CC1)(C(=O)O)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.